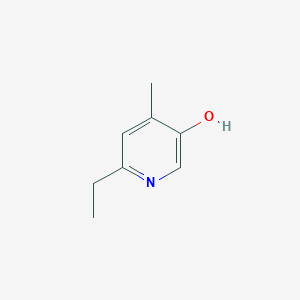

6-Ethyl-4-methylpyridin-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

61893-01-4 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

6-ethyl-4-methylpyridin-3-ol |

InChI |

InChI=1S/C8H11NO/c1-3-7-4-6(2)8(10)5-9-7/h4-5,10H,3H2,1-2H3 |

InChI Key |

HDWDZBDAKUTWTC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(C(=C1)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethyl 4 Methylpyridin 3 Ol and Analogous Pyridinols

Functional Group Interconversion and Modification on Pyridine (B92270) Scaffolds

Introduction of Alkyl and Aryl Substituents post-Pyridine Ring Formation

The functionalization of a pre-formed pyridine ring with alkyl and aryl groups is a common strategy in the synthesis of substituted pyridines like 6-Ethyl-4-methylpyridin-3-ol. This approach allows for the late-stage introduction of desired substituents, offering flexibility in the design of synthetic routes. Various methods, including radical reactions and transition-metal-catalyzed couplings, have been developed for this purpose.

One prominent method for the alkylation of electron-deficient heterocycles such as pyridine is the Minisci reaction. wikipedia.orgrsc.org This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. wikipedia.org The radicals can be generated from various precursors, including carboxylic acids, through oxidative decarboxylation. wikipedia.org While the Minisci reaction is a powerful tool, it can sometimes lead to a mixture of regioisomers, which can complicate purification. wikipedia.org

To address the challenge of regioselectivity, methods for the directed alkylation of pyridines have been developed. For instance, a practical and regioselective synthesis of C4-alkylated pyridines has been achieved using a simple maleate-derived blocking group. This strategy enables precise control for Minisci-type decarboxylative alkylation at the C-4 position, providing an efficient route to valuable building blocks. organic-chemistry.orgchemrxiv.orgsigmaaldrich.com

The introduction of alkyl groups can also be achieved through the reaction of activated pyridine derivatives. Pyridine N-oxides, for example, can undergo regioselective addition of alkyl Grignard reagents to yield C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines. These intermediates can then be aromatized to afford the corresponding alkylpyridines. nih.gov

Transition-metal catalysis offers another versatile approach for the functionalization of pyridines. Palladium-catalyzed allylation of 2- and 4-alkylpyridines has been demonstrated, proceeding through N-allyl alkylidene dihydropyridine (B1217469) intermediates. nih.gov While this method introduces an allyl group, subsequent modifications could potentially lead to the desired ethyl substituent.

The table below summarizes some of the methodologies for the post-formation alkylation of pyridine rings.

Table 1: Methodologies for Post-Pyridine Ring Formation Alkylation

| Method | Description | Key Features | Potential Application for this compound |

|---|---|---|---|

| Minisci Reaction | Radical alkylation of protonated pyridines. wikipedia.orgrsc.org | Broad scope for alkyl radical precursors. rsc.org | Introduction of ethyl and methyl groups, though regioselectivity can be a challenge. wikipedia.org |

| C4-Alkylation with Blocking Group | Minisci-type decarboxylative alkylation at the C-4 position using a removable blocking group. organic-chemistry.org | High regioselectivity for C4-functionalization. organic-chemistry.org | Potentially useful for the introduction of the 4-methyl group. |

| Grignard Addition to Pyridine N-oxides | Regio- and stereoselective addition of alkyl Grignard reagents to pyridine-N-oxides. nih.gov | Good to excellent yields for C2-alkylation. nih.gov | A potential route for introducing the 6-ethyl group on a precursor. |

Biocatalytic Routes for Hydroxylated Pyridine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of hydroxylated pyridines. The use of whole-cell systems and isolated enzymes offers high selectivity and mild reaction conditions, often overcoming challenges associated with chemo- and regioselectivity in classical organic synthesis.

Whole-Cell Biotransformations for Oxyfunctionalization of Pyridine Derivatives

Whole-cell biotransformations leverage the metabolic machinery of microorganisms to perform complex chemical reactions, such as the hydroxylation of pyridine rings. Several bacterial strains have been identified and engineered for their ability to introduce hydroxyl groups at specific positions on the pyridine nucleus.

A notable example is the use of Agrobacterium sp. for the metabolism of 4-hydroxypyridine (B47283). This microorganism can hydroxylate 4-hydroxypyridine to produce pyridine-3,4-diol, demonstrating a direct route to a 3-hydroxypyridine (B118123) derivative. nih.govnih.gov This biotransformation is a key step in the microbial degradation pathway of 4-hydroxypyridine. nih.gov

Furthermore, various phenol-degrading bacterial strains have been shown to catalyze the hydroxylation of pyridine. researchgate.net This suggests that the enzymatic systems responsible for phenol (B47542) degradation may have a broader substrate scope that includes pyridine and its derivatives, offering potential for the development of biocatalysts for the synthesis of pyridinols.

The table below provides examples of whole-cell systems used for the oxyfunctionalization of pyridine derivatives.

Table 2: Whole-Cell Biotransformations for Pyridine Oxyfunctionalization

| Microorganism | Substrate | Product | Key Finding |

|---|---|---|---|

| Agrobacterium sp. | 4-Hydroxypyridine | Pyridine-3,4-diol | Direct hydroxylation to a 3-hydroxypyridine derivative. nih.govnih.gov |

Enzymatic Approaches in Pyridinol Synthesis

The use of isolated enzymes provides a more controlled approach to the synthesis of pyridinols, allowing for a deeper understanding of the catalytic mechanisms and the potential for enzyme engineering to improve activity and selectivity. Several classes of enzymes, including hydroxylases, monooxygenases, and dioxygenases, have been implicated in the hydroxylation of pyridine rings.

A specific enzyme, 4-hydroxypyridine-3-hydroxylase, has been identified in Agrobacterium sp. This mixed-function mono-oxygenase is responsible for the conversion of 4-hydroxypyridine to pyridine-3,4-diol, requiring oxygen and a nicotinamide (B372718) cofactor (NADH or NADPH). nih.gov The enzyme is highly specific for its heterocyclic substrate. nih.gov

Cytochrome P450 enzymes are another important class of monooxygenases capable of catalyzing the hydroxylation of a wide range of substrates, including pyridine derivatives. nih.govnih.gov For example, cytochrome P450 has been shown to catalyze the hydroxylation of methyl groups on Hantzsch pyridine esters. bohrium.comresearchgate.net This highlights the potential of these enzymes for the functionalization of alkyl-substituted pyridines.

Dioxygenases have also been shown to catalyze the cis-dihydroxylation of pyridine-ring systems. researchgate.net While this reaction introduces two hydroxyl groups, subsequent enzymatic or chemical steps could potentially lead to the desired pyridin-3-ol.

Flavoprotein monooxygenases, such as the 6-hydroxy-3-succinoyl-pyridine (HSP) monooxygenase (HspB) from Pseudomonas putida S16, are involved in the hydroxylation and C-C bond cleavage of the pyridine ring during nicotine (B1678760) degradation. asm.org The study of such enzymes provides valuable insights into the mechanisms of pyridine ring functionalization.

The following table summarizes key enzymatic approaches for the synthesis of hydroxylated pyridines.

Table 3: Enzymatic Approaches for Pyridinol Synthesis

| Enzyme/Enzyme Class | Reaction Type | Example Substrate(s) | Example Product(s) |

|---|---|---|---|

| 4-Hydroxypyridine-3-hydroxylase | Mono-hydroxylation | 4-Hydroxypyridine | Pyridine-3,4-diol nih.gov |

| Cytochrome P450 | Mono-hydroxylation | Hantzsch pyridine esters | 2-Hydroxymethyl-6-methyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester bohrium.comresearchgate.net |

| Dioxygenases | cis-Dihydroxylation | Quinoline, 2-quinolone | cis-3,4-Dihydroxy-3,4-dihydro-2-quinolone researchgate.net |

Advanced Reaction Mechanisms and Reactivity Studies of 6 Ethyl 4 Methylpyridin 3 Ol

Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This generally makes the ring susceptible to nucleophilic attack and deactivates it towards electrophilic substitution compared to benzene. wikipedia.org However, the presence of an electron-donating hydroxyl group and alkyl substituents on the 6-Ethyl-4-methylpyridin-3-ol ring significantly modulates this intrinsic reactivity.

While direct nucleophilic substitution of a hydrogen atom on the pyridine ring is challenging, it can occur under harsh conditions or with very strong nucleophiles, such as in the Chichibabin reaction. youtube.com More commonly, nucleophilic aromatic substitution (SNAr) on pyridines involves the displacement of a good leaving group, such as a halide. The positions most susceptible to nucleophilic attack in the pyridine ring are the ortho (C2, C6) and para (C4) positions relative to the nitrogen atom, as the negative charge in the Meisenheimer intermediate can be stabilized by the electronegative nitrogen. youtube.com

In the case of hydroxypyridines, the hydroxyl group's electron-donating nature can further influence the regioselectivity of nucleophilic attack. For instance, in pentafluoropyridine, the substitution pattern with hydroxybenzaldehydes is highly dependent on reaction conditions, with attack occurring at the C-4 position under milder conditions and at the C-2 and/or C-6 positions under harsher conditions. rsc.org For this compound, direct nucleophilic substitution on the ring is unlikely without prior functionalization to introduce a leaving group. If a leaving group were present, the ethyl and methyl groups would also exert a steric influence on the approaching nucleophile.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted Pyridines

| Substrate | Nucleophile | Position of Leaving Group | Major Product(s) |

|---|---|---|---|

| 2-Chloropyridine | Sodium methoxide | 2 | 2-Methoxypyridine |

| 4-Chloropyridine | Sodium methoxide | 4 | 4-Methoxypyridine |

This table illustrates the general principles of nucleophilic substitution on halopyridines, which informs the predicted reactivity of functionalized this compound.

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which can also be protonated or coordinate to a Lewis acid catalyst under reaction conditions, further deactivating the ring. wikipedia.org However, the presence of activating groups, such as the hydroxyl and alkyl groups in this compound, can facilitate electrophilic attack. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions.

Studies on the nitration of 3-hydroxypyridine (B118123) show that the reaction occurs on the conjugate acid at the 2-position. rsc.org For this compound, the hydroxyl group at the 3-position would strongly activate the ring. The directing effects of the substituents would need to be considered:

-OH (at C3): Activating, ortho- (C2, C4) and para- (C6) directing.

-CH3 (at C4): Activating, ortho- (C3, C5) and para- (C-deactivated) directing.

-CH2CH3 (at C6): Activating, ortho- (C5) and para- (C-deactivated) directing.

The combined effect of these groups suggests that electrophilic attack would be most favored at the C2 and C5 positions, which are activated by the hydroxyl group and one of the alkyl groups, respectively, and are not sterically hindered.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|

| Br2/FeBr3 | 2-Bromo-6-ethyl-4-methylpyridin-3-ol | Activation by the hydroxyl group at the ortho position. |

| HNO3/H2SO4 | 2-Nitro-6-ethyl-4-methylpyridin-3-ol | Strong activation by the hydroxyl group directs to the ortho position. |

This table provides a predictive framework for the electrophilic substitution reactions of this compound based on established principles of aromatic reactivity.

Redox Chemistry of Hydroxypyridine Systems

The redox behavior of hydroxypyridines is complex and involves the transfer of electrons and protons. The presence of the hydroxyl group makes these compounds susceptible to oxidation, while the pyridine ring can undergo reduction.

The reduction of pyridinium (B92312) ions often proceeds via a one-electron reduction to form a pyridinyl radical. acs.org The reduction potential of substituted pyridines can be influenced by the electronic nature of the substituents. uit.no In the case of this compound, the electron-donating alkyl and hydroxyl groups would be expected to make one-electron reduction more difficult compared to unsubstituted pyridine.

Conversely, hydroxypyridines can be oxidized, often involving the hydroxyl group. The oxidation of 2-pyridone derivatives has been shown to be an irreversible process involving the removal of two electrons and two protons. researchgate.netmdpi.com The oxidation potentials are sensitive to the nature and position of substituents on the pyridine ring. The electron-rich nature of this compound suggests it would be more readily oxidized than pyridine itself.

Pyridinol species can participate in radical reactions. For instance, hydroxyl radicals can add to the pyridine ring, with a preference for the C-3 and C-5 positions in unsubstituted pyridine. acs.org The resulting hydroxypyridine radical adducts can then undergo further reactions. unlp.edu.ar

Table 3: General Rate Constants for Radical Reactions with Pyridine Derivatives

| Pyridine Derivative | Radical Species | Rate Constant (M-1s-1) |

|---|---|---|

| N-methoxylepidinium | Primary alkyl radical | >107 |

This table provides context for the potential reactivity of this compound in radical reactions, based on data for related compounds. nih.govchemtube3d.com

Tautomeric Equilibria and Proton Dynamics in Pyridinols

Hydroxypyridines can exist in tautomeric forms. For 3-hydroxypyridine, it exists in equilibrium with its zwitterionic tautomer, 3-pyridone. In aqueous solution, both forms are present in significant proportions. concordia.ca The position of the equilibrium is influenced by the solvent and the presence of other substituents.

For this compound, a similar tautomeric equilibrium between the hydroxy form and the zwitterionic pyridone form is expected.

Figure 1: Tautomeric Equilibrium of this compound

(Left: this compound, Right: 6-Ethyl-4-methyl-1H-pyridin-3-one)

The proton dynamics in such systems, including intramolecular and intermolecular proton transfer, are crucial for understanding their reactivity. The rates of proton transfer can be very fast and are often coupled to electron transfer processes. google.com The specific alkyl substituents on this compound may subtly influence the tautomeric equilibrium and the kinetics of proton transfer through electronic and steric effects. Ab initio calculations on 4-pyridone have suggested that the hydroxypyridine form is more stable in the gas phase. wayne.edu

Hydroxypyridine-Pyridone Tautomerism and Equilibrium Constants

A fundamental characteristic of hydroxypyridines is their existence in a tautomeric equilibrium between the hydroxypyridine form and the corresponding pyridone form. In the case of this compound, this equilibrium would be established between the enol-like hydroxypyridine tautomer and the keto-like pyridone tautomer.

The position of this equilibrium is highly dependent on several factors, including the solvent, temperature, and the electronic effects of the substituents on the pyridine ring. Generally, in the gas phase and in non-polar solvents, the hydroxypyridine form is favored. Conversely, in polar protic solvents, the pyridone form often predominates due to its ability to form intermolecular hydrogen bonds. wikipedia.orgchemtube3d.com The aromaticity of the pyridine ring also plays a crucial role; the hydroxypyridine form maintains a fully aromatic sextet, which is a stabilizing factor. youtube.com

For this compound, the ethyl and methyl groups, being electron-donating, would slightly influence the electron density of the pyridine ring, which in turn could have a subtle effect on the tautomeric equilibrium. However, without specific experimental data, the precise equilibrium constant (KT = [pyridone]/[hydroxypyridine]) for this compound remains undetermined.

Table 1: General Factors Influencing Hydroxypyridine-Pyridone Tautomeric Equilibrium

| Factor | Influence on Equilibrium |

| Solvent Polarity | Polar solvents favor the pyridone form; non-polar solvents favor the hydroxypyridine form. |

| Physical State | The pyridone form is often favored in the solid state due to intermolecular hydrogen bonding. wikipedia.org |

| Substituent Effects | Electron-donating or -withdrawing groups on the ring can influence the relative stability of the tautomers. |

| Temperature | Can shift the equilibrium depending on the thermodynamics of the tautomerization. |

Computational and Spectroscopic Probes of Tautomeric Forms

The different tautomeric forms of hydroxypyridines can be investigated and distinguished using a combination of computational and spectroscopic methods.

Computational Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. These calculations can provide insights into the optimized geometries, electronic structures, and thermodynamic properties of both the hydroxypyridine and pyridone forms of this compound. While specific computational studies on this exact molecule are not readily found, such analyses on similar pyridinol systems have been instrumental in understanding the factors that govern tautomeric preferences. rsc.org

Spectroscopic Techniques:

UV-Vis Spectroscopy: The two tautomers exhibit distinct absorption spectra. The hydroxypyridine form typically absorbs at shorter wavelengths compared to the more conjugated pyridone form. Studies on related compounds have shown that the position of the absorption maximum can shift significantly with solvent polarity, reflecting the change in the tautomeric equilibrium. mdpi.comnih.gov

Infrared (IR) Spectroscopy: The IR spectra of the two tautomers would show characteristic differences. The hydroxypyridine form would display a distinct O-H stretching vibration, while the pyridone form would be characterized by a prominent C=O stretching band. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for identifying the predominant tautomer in solution. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the hydroxypyridine and pyridone structures. For instance, the carbon atom attached to the oxygen would have a chemical shift characteristic of a C-O bond in the hydroxypyridine form and a C=O bond in the pyridone form. mdpi.comnih.gov

Although no specific spectroscopic data for this compound is available in the reviewed literature, these techniques would be the primary methods for any future investigation into its tautomeric behavior.

Studies on the Stability and Degradation Pathways of Pyridinol Derivatives

The stability of pyridinol derivatives is influenced by their chemical environment, including exposure to light, oxygen, and other reactive species. While specific degradation studies on this compound have not been reported, the degradation of related pyridine compounds has been investigated.

Microbial degradation is a known pathway for the breakdown of pyridine and its derivatives in the environment. Studies on compounds like 3-methylpyridine (B133936) and 3-ethylpyridine (B110496) have shown that microorganisms can cleave the pyridine ring, often initiating the process through oxidation. wikipedia.org The degradation pathways can be complex, involving multiple enzymatic steps that ultimately lead to the mineralization of the compound. asm.org

Chemical degradation can also occur, for example, through oxidation. The presence of the hydroxyl group on the pyridine ring can make the molecule susceptible to oxidative processes, potentially leading to ring-opening or the formation of polymeric materials. The ethyl and methyl substituents may also be sites of oxidative attack under certain conditions. The specific degradation products would depend on the reaction conditions and the oxidizing agents involved.

Table 2: Potential Degradation Pathways for Pyridinol Derivatives

| Degradation Type | General Mechanism |

| Microbial Degradation | Enzymatic ring cleavage and subsequent metabolism by microorganisms. wikipedia.orgasm.org |

| Oxidative Degradation | Reaction with oxidizing agents, potentially leading to ring opening or polymerization. |

| Photodegradation | Decomposition upon exposure to light, especially UV radiation. |

Further research is necessary to elucidate the specific degradation pathways and kinetics for this compound.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-Ethyl-4-methylpyridin-3-ol, ¹H and ¹³C NMR, along with advanced techniques, provide unambiguous structural evidence.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the electron-donating character of the hydroxyl and alkyl groups.

Ethyl Group: The ethyl group at the C-6 position would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1=4), while the methyl protons are adjacent to two methylene protons, leading to a triplet (n+1=3). The methylene protons would appear further downfield due to their proximity to the aromatic ring.

Methyl Group: The methyl group at the C-4 position would appear as a sharp singlet, as it has no adjacent protons to couple with.

Pyridine Ring Protons: Two aromatic protons are present on the pyridine ring at the C-2 and C-5 positions. These would appear as singlets or narrow doublets (if long-range coupling is resolved) in the aromatic region of the spectrum (typically 6.5-8.5 ppm). Their exact chemical shifts would be influenced by the positions of the three substituents.

Hydroxyl Proton: The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound This is an interactive table. Click on the headers to sort.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl (-CH₃) | ~1.2 | Triplet | 3H |

| Ring Methyl (-CH₃) | ~2.3 | Singlet | 3H |

| Ethyl (-CH₂-) | ~2.7 | Quartet | 2H |

| Hydroxyl (-OH) | Variable (e.g., 4.5-5.5) | Broad Singlet | 1H |

| Ring Proton (C₅-H) | ~6.8 | Singlet | 1H |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show eight distinct signals. The chemical shifts of the pyridine ring carbons are particularly diagnostic. In substituted pyridines, carbon atoms bearing substituents (quaternary carbons) and those directly bonded to the nitrogen or oxygen atoms show characteristic shifts. researchgate.net

Alkyl Carbons: The ethyl and methyl groups will give rise to three signals in the upfield region of the spectrum (typically 10-30 ppm).

Pyridine Ring Carbons: Five signals are expected for the pyridine ring carbons. The carbon atom bonded to the hydroxyl group (C-3) would be significantly deshielded, appearing far downfield. The carbon atoms bonded to the alkyl groups (C-4 and C-6) and the nitrogen atom (C-2) also have characteristic chemical shifts that confirm the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is an interactive table. Click on the headers to sort.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-CH₃) | ~14 |

| Ring Methyl (-CH₃) | ~20 |

| Ethyl (-CH₂-) | ~28 |

| C-5 | ~120 |

| C-4 | ~135 |

| C-2 | ~145 |

| C-6 | ~155 |

While the molecule does not have stereocenters, advanced 2D NMR techniques are invaluable for confirming assignments and understanding spatial relationships. researchgate.netrsc.org

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A clear cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. It would definitively link the proton signals of the alkyl groups and ring protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular structure. For instance, correlations would be expected from the C-4 methyl protons to the C-3, C-4, and C-5 carbons of the ring, confirming the methyl group's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational information. A NOESY spectrum could show a through-space correlation between the protons of the C-4 methyl group and the C-5 ring proton, helping to confirm their adjacency. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Assignments

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uks-a-s.orghoriba.com The spectra provide a unique "fingerprint" based on the functional groups present.

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening caused by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups appears just below 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring exhibits characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are diagnostic for the aromatic system.

C-O Stretch: A strong C-O stretching band for the phenol-like hydroxyl group is expected in the IR spectrum around 1200-1260 cm⁻¹.

C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations for the alkyl groups appear in the 1350-1470 cm⁻¹ region.

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric ring breathing modes of the pyridine core, which can be weak in the IR spectrum. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomeric Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted pyridines typically exhibit π → π* transitions. The position of the absorption maxima (λ_max) is sensitive to the substitution pattern and the solvent. acs.orgrsc.org

For this compound, the presence of the hydroxyl group (an auxochrome) is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine.

A key aspect for hydroxypyridines is the potential for tautomerism, where the molecule can exist in equilibrium between the hydroxy (enol) form and a zwitterionic keto (pyridone) form. aip.orgwayne.eduwuxibiology.com This equilibrium is often solvent-dependent. UV-Vis spectroscopy is an excellent tool to study this phenomenon, as the two tautomers have distinct electronic structures and will therefore absorb at different wavelengths. By analyzing the spectrum in various solvents of differing polarity, the position of the tautomeric equilibrium can be investigated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. chemguide.co.ukwikipedia.org For this compound (C₈H₁₁NO), the expected exact mass is approximately 137.0841 g/mol .

Molecular Ion (M⁺•): The molecular ion peak should be clearly visible at m/z 137.

Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion fragments in predictable ways. Common fragmentation pathways for alkyl-substituted pyridines include:

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond beta to the pyridine ring, leading to the loss of a methyl radical (•CH₃) from the ethyl group. This would result in a prominent peak at m/z 122 (M-15). This fragment is stabilized by the aromatic ring. researchgate.net

Loss of Alkene: A McLafferty-type rearrangement could lead to the loss of ethene (C₂H₄) from the ethyl group, resulting in a peak at m/z 109 (M-28).

Ring Fragmentation: Cleavage of the pyridine ring itself can occur, often involving the loss of HCN (m/z 27), leading to various smaller fragments. rsc.org

The fragmentation pattern serves as a fingerprint that helps to confirm the identity and substitution pattern of the molecule. libretexts.org

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction and crystallography are pivotal techniques for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Despite a thorough review of scientific literature and crystallographic databases, no specific X-ray diffraction or crystallographic data for the solid-state structure of this compound has been publicly reported. Consequently, detailed research findings, including unit cell parameters, space group, and other crystallographic metrics, are not available for this specific isomer.

The lack of published crystallographic data means that the precise solid-state conformation, packing arrangement, and intermolecular hydrogen-bonding network of this compound remain undetermined. Future research involving the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis would be required to elucidate these structural details.

Theoretical and Computational Chemistry of 6 Ethyl 4 Methylpyridin 3 Ol

Solvent Effects and Intermolecular Interactions in Pyridinol Systems

The chemical behavior and physical properties of pyridinol derivatives such as 6-Ethyl-4-methylpyridin-3-ol are significantly influenced by their surrounding environment. Computational chemistry provides powerful tools to investigate these influences at a molecular level, primarily through the study of solvent effects and intermolecular interactions.

Solvent Effects:

The solvent environment can alter the electronic structure, geometry, and stability of a solute molecule. Theoretical studies often employ implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netresearchgate.net These models are computationally efficient for estimating the effects of bulk solvent properties on the solute.

For a molecule like this compound, the presence of a polar hydroxyl group and a nitrogen atom in the aromatic ring leads to a significant dipole moment. This dipole moment is expected to increase as the polarity of the solvent increases. The solute molecule becomes more polarized in response to the reaction field of the solvent, leading to greater stabilization. distantreader.org This increased stabilization is reflected in the solvation free energy, which generally becomes more negative in more polar solvents.

Computational studies on analogous heterocyclic compounds, such as 2-methylimidazole, have shown a clear trend of increasing dipole moment and more favorable (more negative) solvation free energy with increasing solvent polarity. distantreader.org A similar trend is anticipated for this compound. The hydrogen-bonding capability of protic solvents like water and alcohols would also play a crucial role in its solvation. distantreader.org However, it is noteworthy that accurately reproducing experimental solvation energies for substituted pyridines with models like PCM can be challenging, sometimes requiring the inclusion of explicit solvent molecules to better account for specific interactions like hydrogen bonding. researchgate.net

Table 1: Predicted Solvent Effects on this compound (Based on Analogy with 2-Methylimidazole distantreader.org)

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted Solvation Free Energy (kJ/mol) |

| Gas Phase | 1.0 | ~3.5 - 4.0 | 0 |

| Chloroform | 4.7 | ~4.5 - 5.0 | -35 to -40 |

| n-Octanol | 9.9 | ~4.8 - 5.3 | -33 to -38 |

| DMSO | 46.8 | ~5.0 - 5.5 | -38 to -43 |

| Water | 78.3 | ~5.1 - 5.6 | -33 to -38 |

Intermolecular Interactions:

The specific interactions between molecules govern the formation of condensed phases and molecular recognition events. For this compound, the primary intermolecular interactions are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor, while the nitrogen atom in the pyridine (B92270) ring and the oxygen of the hydroxyl group are hydrogen bond acceptors. This allows for the formation of strong intermolecular hydrogen bonds, leading to dimers and larger aggregates. Density Functional Theory (DFT) calculations on similar molecules, like 3-bromo-2-hydroxypyridine, have shown that dimer formation through two O–H···N hydrogen bonds results in significant stabilization. nih.gov The binding energies of such hydrogen-bonded dimers in pyridinol systems are substantial, indicating that these interactions are a dominant force in determining the structure of the compound in the solid state and in non-polar solvents.

Table 2: Calculated Hydrogen Bond Energies in Related Pyridinol Dimers

| System | Method/Basis Set | Interaction Type | Calculated Binding Energy (kcal/mol) | Reference |

| Proton-bound 3-F-pyridine dimer | B3LYP/6-311++G** | [N···H···N]⁺ | -22.6 | researchgate.net |

| 3-Bromo-2-hydroxypyridine dimer | B3LYP/6-311++G(d,p) | O–H···N | -15.4 (ΔE)* | nih.gov |

\Note: The value for 3-Bromo-2-hydroxypyridine represents the stabilization energy relative to two monomers.*

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes, molecular flexibility, and interactions with the surrounding environment over time. nih.govmdpi.com

For this compound, MD simulations can be employed to explore its conformational landscape and dynamic properties in the gas phase or in different solvents. The key aspects of its flexibility include the rotation of the substituent groups: the ethyl group, the methyl group, and the hydroxyl group.

Hydroxyl Group Rotation: The orientation of the hydroxyl proton is a critical conformational feature. The rotation around the C-O bond is not free but is governed by a potential energy barrier. This barrier arises from electronic effects involving the lone pairs on the oxygen atom and their interaction with the π-system of the pyridine ring. Conformational analysis performed via DFT on 3-bromo-2-hydroxypyridine, by scanning the potential energy surface as a function of the N–C–O–H dihedral angle, revealed the most stable conformer and the energy required for rotation. nih.gov A similar analysis for this compound would reveal the preferred orientation of the hydroxyl group and the energy barrier to its rotation, which dictates the timescale of this motion at a given temperature. The most stable conformation typically involves the O-H bond lying in the plane of the aromatic ring.

Table 3: Representative Potential Energy Profile for Hydroxyl Group Rotation in a Pyridin-3-ol System (Illustrative)

| N-C-O-H Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.0 | Global Minimum (Planar) |

| 90 | ~2.5 - 4.0 | Transition State (Perpendicular) |

| 180 | ~0.5 - 1.5 | Local Minimum (Planar) |

\Data is illustrative, based on typical energy barriers for phenol (B47542) and related compounds.*

Alkyl Group Dynamics: The ethyl and methyl groups also contribute to the molecule's flexibility. The rotation of the methyl group around its C-C bond is typically very fast with a low energy barrier. The ethyl group possesses more complex dynamics, with rotation possible around both the C(ring)-C(ethyl) and C-C bonds within the ethyl group itself. MD simulations can track the time evolution of the corresponding dihedral angles, revealing the preferred conformations (e.g., staggered vs. eclipsed) and the frequency of transitions between them. These dynamics are important as they determine the effective shape of the molecule and can influence how it packs in a crystal or binds to a receptor.

By combining data from quantum chemical calculations on static structures with the dynamic information from MD simulations, a comprehensive understanding of the molecular behavior of this compound in different environments can be achieved.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization of Hydroxyl and Amine Functional Groups for Enhanced Analytical Detection (e.g., LC/ESI-MS/MS)

The analysis of small polar molecules like 6-Ethyl-4-methylpyridin-3-ol by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) can sometimes be challenging due to poor ionization efficiency and retention on reverse-phase chromatographic columns. Chemical derivatization can overcome these limitations by introducing moieties that enhance ionization and improve chromatographic behavior.

For the hydroxyl group of this compound, a common strategy is esterification or etherification to introduce a more readily ionizable group. Reagents that introduce a permanently charged group or a group that is easily protonated are particularly effective. For instance, derivatization with reagents containing a quaternary ammonium group can significantly enhance the signal intensity in positive ion ESI-MS.

While the pyridine (B92270) nitrogen is already basic and can be protonated, its derivatization to form a quaternary pyridinium (B92312) salt can further enhance its detection and provide a fixed positive charge, which is beneficial for ESI-MS analysis.

Below is a table of potential derivatizing agents and their expected impact on the LC/ESI-MS/MS analysis of this compound.

| Derivatizing Agent | Target Functional Group | Expected Derivative | Primary Enhancement for LC/ESI-MS/MS |

| Dansyl Chloride | Hydroxyl | Dansyl ether | Increased hydrophobicity and ionization efficiency |

| Picolinic Acid | Hydroxyl | Picolinoyl ester | Enhanced proton affinity and chromatographic retention |

| 2,4,6-Triphenylpyrylium salt | Pyridine Nitrogen | N-Arylpyridinium salt | Introduction of a stable positive charge |

| (2-Bromoethyl)trimethylammonium bromide | Hydroxyl | Quaternary ammonium ether | Introduction of a permanent positive charge |

This table represents hypothetical derivatization strategies for this compound based on the known reactivity of its functional groups, as specific literature for this compound is not available.

Strategies for Introduction of Reporter Groups for Spectroscopic Studies

To facilitate spectroscopic studies, such as fluorescence or UV-Vis spectroscopy, reporter groups or chromophores can be chemically attached to this compound. These groups have distinct spectroscopic properties that allow for sensitive detection and quantification. The hydroxyl group is the most convenient site for the introduction of such reporters.

For fluorescence spectroscopy, reagents like dansyl chloride or fluorescamine could be reacted with the hydroxyl group to yield highly fluorescent derivatives. For UV-Vis spectroscopy, derivatization with a chromophore-containing reagent, such as 2,4-dinitrofluorobenzene, would shift the absorption maximum to a longer wavelength, allowing for detection in a region with less interference from other sample components.

The choice of reporter group depends on the specific requirements of the spectroscopic method, including the desired excitation and emission wavelengths for fluorescence or the optimal absorption wavelength for UV-Vis.

| Reporter Group Reagent | Target Functional Group | Type of Spectroscopy | Expected Advantage |

| Dansyl Chloride | Hydroxyl | Fluorescence | High fluorescence quantum yield |

| Fluorescamine | Hydroxyl | Fluorescence | Reacts rapidly under mild conditions |

| 2,4-Dinitrofluorobenzene | Hydroxyl | UV-Vis | Strong chromophore for absorbance detection |

| NBD-Cl (4-Chloro-7-nitrobenzofurazan) | Hydroxyl | Fluorescence | Environment-sensitive fluorophore |

This table outlines potential strategies for introducing reporter groups to this compound. These are hypothetical examples due to the lack of specific published research on this compound.

Development of New Synthetic Intermediates via Derivatization

Derivatization of this compound is a powerful tool for creating new synthetic intermediates, which can then be used to build more complex molecules. The hydroxyl group is a versatile handle for a variety of chemical transformations.

For example, conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, would facilitate nucleophilic substitution reactions. This would allow for the introduction of a wide range of functional groups at the 3-position of the pyridine ring.

Etherification reactions, for instance, using Williamson ether synthesis, could be employed to introduce various alkyl or aryl groups, leading to a library of ether derivatives with potentially diverse biological activities. The hydroxyl group can also be oxidized to a carbonyl group, yielding the corresponding pyridinone, which opens up another avenue for further functionalization.

These derivatization strategies transform this compound from a simple building block into a versatile platform for the synthesis of a wide array of novel pyridine derivatives.

| Derivatization Reaction | Reagent(s) | Resulting Intermediate | Potential Subsequent Reactions |

| Tosylation | p-Toluenesulfonyl chloride | 6-Ethyl-4-methylpyridin-3-yl tosylate | Nucleophilic substitution |

| Mesylation | Methanesulfonyl chloride | 6-Ethyl-4-methylpyridin-3-yl mesylate | Nucleophilic substitution |

| Williamson Ether Synthesis | Alkyl halide, strong base | 3-Alkoxy-6-ethyl-4-methylpyridine | Further functionalization of the alkyl chain |

| Oxidation | Mild oxidizing agent (e.g., PCC) | 6-Ethyl-4-methyl-1H-pyridin-3(2H)-one | Reactions at the carbonyl group or N-alkylation |

This table presents hypothetical synthetic derivatizations of this compound to generate new intermediates, based on general organic chemistry principles, as specific examples for this compound are not available in the literature.

Advanced Applications in Materials Science and Catalysis

Catalytic Roles of Pyridinol Derivatives

The ability of pyridinol derivatives to act as ligands for transition metals is a cornerstone of their catalytic utility. The interplay between the pyridine (B92270) nitrogen and the hydroxyl group allows for the formation of stable metal complexes with tunable steric and electronic properties, which are crucial for catalytic activity and selectivity.

Ligand Design and Coordination Chemistry in Transition Metal Catalysis

Pyridinol derivatives, including structures analogous to 6-Ethyl-4-methylpyridin-3-ol, are of significant interest in ligand design for transition metal catalysis. The pyridine ring serves as a robust coordinating moiety, while the hydroxyl group can be deprotonated to form a pyridonate, which can also bind to a metal center, creating a bidentate chelate. This chelation enhances the stability of the resulting metal complex.

The electronic properties of the ligand can be fine-tuned by the nature and position of substituents on the pyridine ring. For instance, electron-donating groups, such as the ethyl and methyl groups in this compound, can increase the electron density on the metal center, which can be beneficial for certain catalytic transformations. Conversely, electron-withdrawing groups can modulate the metal's reactivity in a different manner. This ability to systematically alter the ligand's properties is a key advantage in the rational design of catalysts for specific reactions. nih.gov

The coordination of pyridinol-type ligands to transition metals like palladium, ruthenium, and iridium has been explored. nih.govnih.gov For example, Pd(II) complexes with various pyridine derivatives have been synthesized and characterized, demonstrating their potential as precatalysts in cross-coupling reactions. nih.gov The geometry of these complexes is typically square-planar, and the functionalization of the pyridine ligand has been shown to significantly influence the physicochemical properties of the coordination compounds. nih.gov

Applications in Hydrogenation and Dehydrogenation Reactions

Pyridinol-based ligands have shown particular promise in hydrogenation and dehydrogenation reactions, which are fundamental processes in organic synthesis and energy storage. The bifunctional nature of these ligands, where the metal center and the ligand can cooperate in the catalytic cycle, is often key to their efficacy.

While direct studies on this compound are not available, the principles derived from related systems suggest its potential utility in such catalytic applications. The specific substitution pattern of this compound would likely influence the solubility, stability, and catalytic performance of its metal complexes.

Integration of Pyridinol Scaffolds into Novel Material Systems

The structural features of pyridinol derivatives also make them attractive components for the construction of new materials with tailored properties. The ability to form both coordination bonds and hydrogen bonds allows for the creation of well-defined supramolecular architectures and functional polymers.

Development of Pyridine-Based Polymers and Supramolecular Assemblies

The pyridine unit is a well-established building block in supramolecular chemistry due to its ability to participate in directional non-covalent interactions such as hydrogen bonding and metal-ligand coordination. These interactions can be harnessed to construct complex, self-assembled structures like supramolecular polymers.

For example, the combination of coordination-driven self-assembly and hydrogen bonding has been utilized to create supramolecular polymers with tunable topologies. In such systems, pyridyl-containing ligands are used to form metallacycles through coordination with metal ions, and these metallacycles can then be linked together via hydrogen bonding to form extended polymeric structures. The rigidity of the metallacyclic subunits can help to prevent the formation of undesired cyclic oligomers.

While specific examples incorporating this compound are yet to be reported, its structure is amenable to integration into such supramolecular systems. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen can serve as a hydrogen bond acceptor or a coordination site for a metal ion. This dual functionality offers a pathway to creating responsive materials where the assembly and disassembly can be controlled by external stimuli.

Exploration in Optoelectronic and Functional Materials

Pyridinol and its tautomer, pyridone, are scaffolds of interest for the development of optoelectronic materials, particularly for applications in organic light-emitting diodes (OLEDs). The electronic properties of these molecules can be tuned through chemical modification to achieve desired emission colors and device efficiencies.

Derivatives of 2-pyridone have been investigated as emissive materials for OLEDs. acs.org By attaching different donor moieties to the pyridone acceptor core, it is possible to create compounds that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can enhance the efficiency of OLEDs. For instance, a 2-pyridone derivative containing a 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor has been used to create a sky-blue OLED with good external quantum efficiency. acs.org

Furthermore, the photophysical properties of hydroxypyridines are sensitive to their environment, such as pH and solvent polarity. nih.gov This suggests their potential use as fluorescent probes and sensors. The fluorescence of hydroxypyridine derivatives can vary significantly with the position of the hydroxyl group and the protonation state of the molecule. For example, 2-hydroxypyridine (B17775) derivatives have been found to be fluorescent in all their forms (cationic, neutral, and anionic). nih.gov

The specific substitution pattern of this compound would be expected to influence its photophysical properties, such as its absorption and emission wavelengths and quantum yield. The electron-donating nature of the ethyl and methyl groups could lead to shifts in its emission spectrum compared to unsubstituted 3-hydroxypyridine (B118123). These properties make it a candidate for exploration in the design of new luminescent materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethyl-4-methylpyridin-3-ol, and how can reaction yields be improved?

- Methodological Answer : The synthesis of pyridin-3-ol derivatives often involves nucleophilic substitution, oxidation, or functional group interconversion. For example, hydroxyl and methyl/ethyl groups can be introduced via alkylation of pyridine precursors using alkyl halides under basic conditions (e.g., NaH or K₂CO₃) . To improve yields, optimize reaction parameters such as solvent polarity (e.g., DMSO for fluorination ), temperature (controlled heating to avoid side reactions), and stoichiometry of reagents like NaBH₄ for selective reductions . Monitor reaction progress using HPLC or TLC with UV visualization.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., ethyl and methyl group positions) via - and -NMR. Compare chemical shifts to analogs like 6-(hydroxymethyl)pyridin-3-ol (δ 8.2–8.4 ppm for aromatic protons) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peaks).

- X-ray Crystallography : Resolve ambiguities in regiochemistry using single-crystal data, as demonstrated for pyridin-3-ol derivatives in structural reports .

Q. What are the stability considerations for this compound under storage and experimental conditions?

- Methodological Answer : Pyridin-3-ol derivatives are sensitive to light, moisture, and oxidation. Store the compound in amber vials at –20°C under inert gas (N₂ or Ar). For aqueous solutions, use buffers with antioxidants (e.g., 0.1% ascorbic acid) to prevent hydroxyl group degradation . Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) can quantify shelf-life .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities to target proteins. For example, fluorinated pyridine analogs show improved pharmacokinetic profiles due to electronegative substituents . Software like Gaussian or AutoDock Vina can model interactions, while QSAR studies correlate structural features (e.g., logP, polar surface area) with activity .

Q. What experimental strategies resolve contradictions in reported spectral data for pyridin-3-ol derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. For example, keto-enol tautomerism in pyridin-3-ols can shift proton signals. To address this:

- Perform variable-temperature NMR to observe tautomeric equilibria.

- Compare data across solvents (DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts .

- Validate using independent synthetic routes (e.g., alternative protecting group strategies) .

Q. How do surface interactions influence the environmental fate of this compound in indoor settings?

- Methodological Answer : Indoor surfaces (e.g., glass, polymers) can adsorb and react with organic compounds. Use microspectroscopic techniques (ATR-FTIR, ToF-SIMS) to study adsorption kinetics and oxidative degradation pathways under simulated indoor conditions (e.g., UV light, ozone exposure) . Quantify airborne vs. surface-bound fractions using GC-MS after controlled chamber experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.